N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(3,4-Dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dichlorophenyl carboxamide group and a phenyl ring. The dichlorophenyl group is known to enhance lipophilicity and receptor binding in pesticidal compounds, as seen in N-(3,4-dichlorophenyl)hexahydrotrioxo-pyrimidine-carboxamide, a registered insecticide .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-16-9-8-15(13-17(16)22)23-20(26)25-12-11-24-10-4-7-18(24)19(25)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDDJFUWEBYWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Related pyrrolopyrazine derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. The specific results of this compound’s action would depend on its precise mode of action and the pathways it affects.
Biological Activity
N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 386.3 g/mol. The structure includes a dichlorophenyl group and a pyrrolo-pyrazine moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.3 g/mol |
| CAS Number | 900012-14-8 |
Anti-inflammatory Effects
Research has indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
In a comparative study, the inhibitory effects of various compounds were evaluated using IC50 values (the concentration required to inhibit 50% of the target enzyme activity). The results indicated that some derivatives showed promising COX-1 and COX-2 inhibition:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that modifications to the core structure of pyrrolo[1,2-a]pyrazine can enhance anti-inflammatory activity.
Antiproliferative Activity
This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. A study reported the following results:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 (Lung) | 24.35 ± 0.001 |
| MCF7 (Breast) | 32.15 ± 0.021 |
| HeLa (Cervical) | >100 |
The compound demonstrated significant activity against lung and breast cancer cell lines but was less effective against cervical cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Case Study on Inflammation : In an animal model of carrageenan-induced paw edema, derivatives similar to N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine exhibited reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin.
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer evaluated a derivative compound's efficacy in combination therapy with standard chemotherapeutics. Results indicated improved patient outcomes and reduced side effects compared to traditional treatments alone.
Comparison with Similar Compounds
Halogenated Phenyl Groups
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ():
- Substituents : 2,6-Difluorophenyl (electron-withdrawing) and 4-ethoxyphenyl (electron-donating).
- Molecular Weight : 397.425 g/mol.
- Impact : The ethoxy group may improve solubility, while fluorination enhances metabolic stability. This contrasts with the dichlorophenyl group in the target compound, which offers greater lipophilicity .
- N-(3-Bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (): Substituents: Bromophenyl and carbothioamide (─C(S)NH₂ instead of ─C(O)NH₂).
Electron-Rich and Bulky Substituents
Fluorinated Derivatives
- N-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butyl]-6-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (): Substituents: Trifluoromethyl on the pyrrolopyrazine core and trifluorophenyl chain. Molecular Formula: C₁₉H₂₀F₆N₄O. Impact: Extensive fluorination improves metabolic resistance and bioavailability, suggesting the target compound could benefit from similar modifications .
N,1-Bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ():
Complex Hybrid Structures
- N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (): Substituents: Dihydrobenzodioxin and fluorophenyl. Molecular Weight: 476.5 g/mol.
Agrochemical Potential
Compounds with dichlorophenyl groups, such as the target molecule and ’s insecticide, exhibit pesticidal activity due to their ability to disrupt insect nervous systems. The dichlorophenyl moiety’s lipophilicity facilitates penetration through cuticles .
Comparative Data Table
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications | Reference ID |
|---|---|---|---|---|---|
| N-(3,4-Dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | 3,4-Dichlorophenyl, phenyl | Not provided | Estimated ~400 | Potential agrochemical/pharmaceutical activity | [11], [12] |
| N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-pyrrolopyrazine-2-carboxamide | 2,6-Difluorophenyl, 4-ethoxyphenyl | C₂₂H₂₁F₂N₃O₂ | 397.425 | Improved solubility, metabolic stability | [1] |
| N-(3-Bromophenyl)-1-phenyl-pyrrolopyrazine-2-carbothioamide | 3-Bromophenyl, carbothioamide | Not provided | Not provided | Altered binding via thioamide group | [3] |
| N,1-Bis(4-fluorophenyl)-pyrrolopyrazine-2-carboxamide | Dual 4-fluorophenyl | C₂₀H₁₇F₂N₃O | 353.4 | Enhanced receptor affinity | [18] |
| N-(1-(Benzodioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-pyrrolopyrazine-2-carboxamide | Benzodioxin, fluorophenyl | C₂₆H₂₅FN₄O₄ | 476.5 | Neurological target selectivity | [17], [19] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
